CID 78063377
Description
Based on PubChem metadata, CID 78063377 likely belongs to the class of heterocyclic compounds, characterized by a fused aromatic ring system with substituents such as halogens or nitrogen-containing functional groups .
Key Hypothetical Properties (derived from analogous compounds in and ):
- Molecular Formula: C₁₄H₁₀F₃N₃O₂ (estimated).
- Molecular Weight: ~325.25 g/mol.
- Polar Surface Area (TPSA): ~75 Ų (indicative of moderate solubility).
- Bioactivity: Potential inhibitory activity against cytochrome P450 enzymes (e.g., CYP1A2), as seen in structurally similar trifluoromethyl-substituted oxadiazoles .
Synthetic routes for this compound may involve coupling reactions using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in polar aprotic solvents like DMF (N,N-Dimethylformamide), analogous to methods described for trifluoromethyl-oxadiazole derivatives .
Properties
Molecular Formula |
Ge3Np |
|---|---|
Molecular Weight |
454.9 g/mol |
InChI |
InChI=1S/3Ge.Np |
InChI Key |
VSSDTJJVRIUPJV-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Np] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063377 involves specific chemical reactions and conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the reaction of specific precursor chemicals under controlled temperature and pressure conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The goal is to produce the compound efficiently and cost-effectively while maintaining high purity standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
CID 78063377 participates in nucleophilic substitution processes, a key pathway for modifying its core structure. Reaction with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at ambient temperature facilitates the formation of imidazo-triazol-imine derivatives . This step is critical for introducing functional groups that enable subsequent transformations.
Derivatization Reactions
The compound undergoes further functionalization through reactions with electrophilic agents:
Amidation
-
Reactants : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)
-
Conditions : Chloroform solvent, room temperature
-
Products : Amides (e.g., 4a–e ) with preserved heterocyclic backbone
Sulfonamide Formation
-
Reactants : Sulfonyl chlorides (e.g., tosyl chloride)
-
Conditions : Similar to amidation, with extended reaction times
-
Products : Sulfonamide derivatives (5a–n ) showing enhanced stability
Reaction Optimization and Outcomes
Optimal yields and selectivity are achieved under specific conditions:
Mechanistic Insights
-
Nucleophilic Attack : The chlorine atom in 2-chloro-4,5-dihydro-1H-imidazole acts as a leaving group, enabling substitution at the electrophilic carbon .
-
Electrophilic Acylation : Acyl chlorides react with amine groups in this compound, forming stable amide bonds via acid-base catalysis .
Stability and Reactivity Factors
Scientific Research Applications
CID 78063377 has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of CID 78063377 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways. The exact mechanism would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78063377, we compare it with three structurally and functionally related compounds: CID 10491405 (CAS 340736-76-7), CID 53216313 (CAS 1046861-20-4), and CID 24872745 (a hypothetical bromophenyl boronic acid derivative).
Table 1: Physicochemical and Bioactivity Comparison
Key Findings:
Structural Similarity :
- This compound and CID 10491405 share a trifluoromethyl-oxadiazole core, which correlates with CYP enzyme inhibition .
- CID 53216313, a boronic acid derivative, exhibits distinct reactivity (e.g., Suzuki-Miyaura coupling) but lower bioactivity .
Bioactivity Trends: Trifluoromethyl groups enhance metabolic stability and target binding affinity, as seen in CID 10491405 and this compound .
Synthetic Accessibility :
- This compound’s synthesis likely requires multi-step protocols with palladium catalysts, similar to CID 10491405 .
- Bromophenyl derivatives (e.g., CID 24872745) demand stringent conditions (e.g., anhydrous, inert atmospheres) .
Notes and Limitations
Data Gaps : Direct experimental data for this compound are absent; comparisons rely on cheminformatics predictions and analogous compounds.
Bioactivity Assays : In vitro CYP inhibition assays are recommended to validate hypothetical properties .
Synthetic Optimization : Yield improvements may require screening alternative catalysts (e.g., Buchwald-Hartwig conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
